Cas no 1797204-75-1 (2-(4-fluorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethan-1-one)

2-(4-Fluorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethan-1-one is a fluorinated thiazepane derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a 1,4-thiazepane core substituted with a phenyl group at the 7-position and a 4-fluorophenyl-acetyl moiety at the 4-position, offering a unique scaffold for drug discovery. The fluorine substitution enhances metabolic stability and binding affinity, while the thiazepane ring provides conformational flexibility, making it a promising intermediate for the development of bioactive compounds. This compound may be of interest in the synthesis of CNS-targeting agents or enzyme modulators due to its balanced lipophilicity and structural diversity. Further studies are required to explore its pharmacological profile.
2-(4-fluorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethan-1-one structure
1797204-75-1 structure
Product name:2-(4-fluorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethan-1-one
CAS No:1797204-75-1
MF:C19H20FNOS
Molecular Weight:329.431607246399
CID:5371834

2-(4-fluorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethan-1-one 化学的及び物理的性質

名前と識別子

    • 2-(4-fluorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone
    • 2-(4-fluorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethan-1-one
    • インチ: 1S/C19H20FNOS/c20-17-8-6-15(7-9-17)18(22)14-21-11-10-19(23-13-12-21)16-4-2-1-3-5-16/h1-9,19H,10-14H2
    • InChIKey: ADWJIIPRUVTSFN-UHFFFAOYSA-N
    • SMILES: C(N1CCC(C2=CC=CC=C2)SCC1)C(=O)C1=CC=C(F)C=C1

2-(4-fluorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6481-0171-5μmol
2-(4-fluorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethan-1-one
1797204-75-1
5μmol
$63.0 2023-09-08
Life Chemicals
F6481-0171-4mg
2-(4-fluorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethan-1-one
1797204-75-1
4mg
$66.0 2023-09-08
Life Chemicals
F6481-0171-20μmol
2-(4-fluorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethan-1-one
1797204-75-1
20μmol
$79.0 2023-09-08
Life Chemicals
F6481-0171-1mg
2-(4-fluorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethan-1-one
1797204-75-1
1mg
$54.0 2023-09-08
Life Chemicals
F6481-0171-2μmol
2-(4-fluorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethan-1-one
1797204-75-1
2μmol
$57.0 2023-09-08
Life Chemicals
F6481-0171-2mg
2-(4-fluorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethan-1-one
1797204-75-1
2mg
$59.0 2023-09-08
Life Chemicals
F6481-0171-100mg
2-(4-fluorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethan-1-one
1797204-75-1
100mg
$248.0 2023-09-08
Life Chemicals
F6481-0171-10mg
2-(4-fluorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethan-1-one
1797204-75-1
10mg
$79.0 2023-09-08
Life Chemicals
F6481-0171-10μmol
2-(4-fluorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethan-1-one
1797204-75-1
10μmol
$69.0 2023-09-08
Life Chemicals
F6481-0171-15mg
2-(4-fluorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethan-1-one
1797204-75-1
15mg
$89.0 2023-09-08

2-(4-fluorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethan-1-one 関連文献

2-(4-fluorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethan-1-oneに関する追加情報

Comprehensive Overview of 2-(4-fluorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethan-1-one (CAS No. 1797204-75-1)

2-(4-fluorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethan-1-one (CAS No. 1797204-75-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features and potential applications. This compound belongs to the class of thiazepane derivatives, which are known for their diverse biological activities and utility in drug discovery. The presence of both a fluorophenyl and a phenyl-thiazepane moiety in its structure makes it a promising candidate for further exploration in medicinal chemistry.

The molecular formula of 2-(4-fluorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethan-1-one is C19H20FNO2S, with a molecular weight of approximately 345.43 g/mol. Its structure features a 1,4-thiazepane ring, a seven-membered heterocycle containing nitrogen and sulfur, which is substituted with a phenyl group at the 7-position. The 4-fluorophenyl group is attached to the ethanone moiety, contributing to the compound's distinct chemical and physical properties. Researchers are particularly interested in this compound due to its potential as a pharmacophore in the development of new therapeutic agents.

In recent years, the demand for fluorinated compounds like 2-(4-fluorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethan-1-one has surged, driven by their enhanced metabolic stability and bioavailability compared to their non-fluorinated counterparts. Fluorine incorporation is a common strategy in drug design, as it can improve a molecule's binding affinity and selectivity toward biological targets. This compound's fluorophenyl group is a key feature that aligns with current trends in fluorine chemistry and drug development.

The synthesis of 2-(4-fluorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethan-1-one typically involves multi-step organic reactions, including the formation of the 1,4-thiazepane ring and subsequent functionalization with the 4-fluorophenyl group. Advanced techniques such as NMR spectroscopy, mass spectrometry, and HPLC are employed to characterize and purify the compound, ensuring high purity and consistency for research applications. The compound's stability under various conditions is also a critical factor for its utility in laboratory settings.

One of the most explored applications of 2-(4-fluorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethan-1-one is in the field of central nervous system (CNS) drug discovery. The thiazepane scaffold is known to interact with neurotransmitter receptors, making it a valuable building block for designing ligands targeting G-protein-coupled receptors (GPCRs) and ion channels. Researchers are investigating its potential as a modulator of serotonin and dopamine pathways, which are implicated in various neurological and psychiatric disorders.

Another area of interest is the compound's role in cancer research. The fluorophenyl-thiazepane structure has shown preliminary activity against certain cancer cell lines, prompting studies into its mechanism of action and potential as a small-molecule inhibitor. Its ability to penetrate cell membranes and interact with intracellular targets makes it a promising candidate for further preclinical evaluation. Additionally, the compound's structure-activity relationship (SAR) is being explored to optimize its efficacy and reduce off-target effects.

The market for 2-(4-fluorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethan-1-one is primarily driven by academic and industrial research institutions focused on drug discovery and chemical biology. With the growing emphasis on precision medicine and targeted therapies, the demand for novel chemical entities like this compound is expected to rise. Suppliers and manufacturers are increasingly offering custom synthesis services to meet the needs of researchers working on cutting-edge projects.

From an SEO perspective, keywords such as "thiazepane derivatives," "fluorophenyl compounds," and "CAS 1797204-75-1" are frequently searched by chemists and pharmaceutical scientists. Questions like "What are the applications of 2-(4-fluorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethan-1-one?" and "How is CAS 1797204-75-1 synthesized?" reflect the information needs of the target audience. By addressing these queries in a detailed and accessible manner, this overview aims to serve as a valuable resource for professionals and enthusiasts alike.

In conclusion, 2-(4-fluorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethan-1-one (CAS No. 1797204-75-1) represents a fascinating area of research at the intersection of organic chemistry, medicinal chemistry, and pharmacology. Its unique structural attributes and potential applications underscore its importance in modern scientific inquiry. As research progresses, this compound may pave the way for innovative therapeutic solutions, reinforcing the critical role of specialized chemicals in advancing human health and scientific knowledge.

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